molecular formula C17H22NO4P B14566978 Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate CAS No. 61676-67-3

Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate

Cat. No.: B14566978
CAS No.: 61676-67-3
M. Wt: 335.3 g/mol
InChI Key: XJDBEUUAQFGDAR-UHFFFAOYSA-N
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Description

Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with diethyl phosphite in the presence of a catalyst. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products

Scientific Research Applications

Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity or modulate signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate include other phosphonates like diethyl phosphonate, diethyl [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, and diethyl phenylphosphonate .

Uniqueness

What sets this compound apart is its unique combination of an aniline derivative with a phosphonate group, which imparts specific reactivity and biological activity. This makes it particularly valuable in applications where both chemical reactivity and biological interactions are important.

Properties

CAS No.

61676-67-3

Molecular Formula

C17H22NO4P

Molecular Weight

335.3 g/mol

IUPAC Name

3-[anilino(diethoxyphosphoryl)methyl]phenol

InChI

InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(14-9-8-12-16(19)13-14)18-15-10-6-5-7-11-15/h5-13,17-19H,3-4H2,1-2H3

InChI Key

XJDBEUUAQFGDAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC=CC=C2)OCC

Origin of Product

United States

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